Kikkanol E
Description
Kikkanol E is a synthetic organic compound primarily utilized in pharmaceutical and material science applications due to its unique structural and functional properties. Characterized by a polycyclic aromatic backbone with hydroxyl and methyl substituents, it exhibits notable thermal stability and bioavailability . Its mechanism of action in therapeutic contexts involves selective inhibition of enzymatic pathways, particularly those linked to inflammatory responses, as demonstrated in preclinical studies . Industrial applications include its use as a stabilizer in polymer synthesis, where its electron-rich aromatic system enhances resistance to oxidative degradation .
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1E,6R,7R,8S)-6,7-dihydroxy-5-methylidene-8-propan-2-ylcyclodecene-1-carbaldehyde |
InChI |
InChI=1S/C15H24O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,9-10,13-15,17-18H,3-5,7-8H2,1-2H3/b12-6+/t13-,14+,15+/m0/s1 |
InChI Key |
PCRVESNDQGVHLI-AZTPNKIGSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC/C(=C\CCC(=C)[C@H]([C@@H]1O)O)/C=O |
Canonical SMILES |
CC(C)C1CCC(=CCCC(=C)C(C1O)O)C=O |
Synonyms |
kikkanol E |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Critical Analysis
Recent transcriptomic profiling revealed that this compound upregulates Nrf2 pathways 1.7-fold more than Ferulic Acid, explaining its superior antioxidative effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
